molecular formula C12H8BrNO2 B8398715 3-Bromo-5-nicotinoylphenol

3-Bromo-5-nicotinoylphenol

Cat. No.: B8398715
M. Wt: 278.10 g/mol
InChI Key: YCGBSCSQJNAKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-nicotinoylphenol is a brominated aromatic compound featuring a phenol core substituted with a bromine atom at the 3-position and a nicotinoyl group (a pyridine-3-carbonyl moiety) at the 5-position. Its molecular formula is C₁₁H₈BrNO₂, with a molar mass of approximately 280.1 g/mol. This structural complexity makes it valuable in pharmaceutical and materials science research, particularly as a precursor for drug candidates or functional polymers.

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

(3-bromo-5-hydroxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H8BrNO2/c13-10-4-9(5-11(15)6-10)12(16)8-2-1-3-14-7-8/h1-7,15H

InChI Key

YCGBSCSQJNAKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=CC(=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table compares 3-Bromo-5-nicotinoylphenol with key structural analogues, emphasizing substituent effects and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Applications/Properties
This compound C₁₁H₈BrNO₂ ~280.1 Nicotinoyl (pyridine carbonyl) Drug synthesis, enzyme inhibition
3-Bromo-5-phenylphenol C₁₂H₉BrO 249.1 Phenyl Polymer crosslinking, material science
3-Bromo-2-fluorobenzonitrile C₇H₃BrFN 216.01 Fluoro, cyano Agrochemical intermediates
3-Bromo-2-chlorophenol C₆H₄BrClO 207.45 Chloro Antimicrobial agents

Key Observations :

  • Nicotinoyl vs. Phenyl: The nicotinoyl group in this compound introduces a pyridine ring with a carbonyl, enabling stronger dipole interactions and hydrogen bonding compared to the non-polar phenyl group in 3-Bromo-5-phenylphenol. This difference enhances its suitability for biological applications, such as targeting enzymes with pyridine-binding pockets .
  • Electron-Withdrawing Groups: The cyano group in 3-Bromo-2-fluorobenzonitrile increases electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the bromine and hydroxyl groups in this compound favor Suzuki-Miyaura coupling or oxidation reactions .
Physicochemical Properties
  • Solubility: The nicotinoyl group likely improves solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to 3-Bromo-5-phenylphenol, which is more lipophilic due to its phenyl substituent .
  • Acidity: The hydroxyl group in this compound is expected to be more acidic than in 3-Bromo-2-chlorophenol due to the electron-withdrawing effect of the nicotinoyl group, which stabilizes the deprotonated form.

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